molecular formula C12H15ClN2 B13703958 2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline

2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline

Cat. No.: B13703958
M. Wt: 222.71 g/mol
InChI Key: VPWXQPPDVNYXEN-UHFFFAOYSA-N
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Description

2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline is a compound that features a unique bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is of significant interest in medicinal chemistry due to its potential as a bioisostere, which means it can mimic the properties of other chemical groups in biologically active molecules .

Chemical Reactions Analysis

2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions often use agents like LiAlH4 or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloroaniline moiety, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines .

Scientific Research Applications

2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds or ionic interactions with biological molecules, influencing their activity. This compound can modulate various biochemical pathways, depending on its specific application .

Comparison with Similar Compounds

2-(3-Azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline is unique due to its bicyclic structure with an incorporated nitrogen atom. Similar compounds include:

This compound’s unique structure and properties make it a valuable tool in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C12H15ClN2

Molecular Weight

222.71 g/mol

IUPAC Name

2-(3-azabicyclo[3.1.1]heptan-3-yl)-3-chloroaniline

InChI

InChI=1S/C12H15ClN2/c13-10-2-1-3-11(14)12(10)15-6-8-4-9(5-8)7-15/h1-3,8-9H,4-7,14H2

InChI Key

VPWXQPPDVNYXEN-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1CN(C2)C3=C(C=CC=C3Cl)N

Origin of Product

United States

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